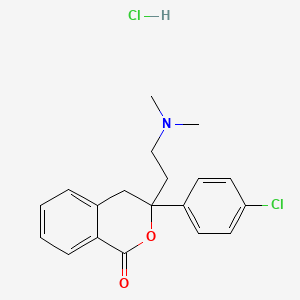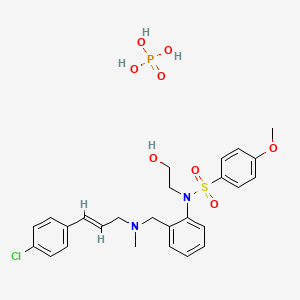
KN-93 Phosphate
Vue d'ensemble
Description
KN-93 Phosphate is a potent and selective inhibitor of Ca 2+ /calmodulin-dependent kinase II (CaMKII) with a K i value of 370 nM . It inhibits both the α- and β-subunits of CaMKII and does not have significant effects on cAMP-dependent protein kinase, Ca 2+ /phospholipid-dependent protein kinase, myosin light chain kinase, or Ca 2+ phosphodiesterase activity .
Molecular Structure Analysis
The molecular formula of KN-93 Phosphate is C26H32ClN2O8PS . The molecular weight is 599.03 . The chemical name is N - [2- [ [ [ ( E )-3- (4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N- (2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid .Chemical Reactions Analysis
The specific chemical reactions involving KN-93 Phosphate are not detailed in the search results .Applications De Recherche Scientifique
Voltage-Gated Potassium Channels Blocker KN-93 Phosphate, as a Calcium/Calmodulin-Dependent Protein Kinase II (CaMK II) inhibitor, has been identified as a direct extracellular blocker of a wide range of cloned Kv channels from different subfamilies. This effect is independent of CaMK II, suggesting other possible mechanisms of action for KN-93 in ion channel modulation (Rezazadeh, Claydon, & Fedida, 2006).
Impact on Cardiomyocytes KN-93 has been observed to inhibit the rapid component of delayed rectifier potassium current (IKr) in mammalian cardiomyocytes. This effect is not mediated via CaMKII, highlighting an off-target effect of KN-93 in cardiac research, especially in the study of cardiomyopathy and cardiac arrhythmias (Hegyi et al., 2015).
Effects on Dopamine Content in Cells KN-93 has been shown to reduce dopamine levels in PC12h cells, a widely used model for studying neuronal function and neurotoxicity. This reduction in dopamine formation suggests a role for KN-93 in modulating catecholamine metabolism in neurological research (Sumi et al., 1991).
Inhibition of IP3 Receptor in Cells KN-93 inhibits inositol 1,4,5-trisphosphate receptor (IP3R)-mediated calcium signaling in mouse eggs and A7r5 smooth muscle cells. This inhibition is independent of CaMKII, indicating a direct action on the IP3R, providing insight into calcium signaling regulation (Smyth et al., 2002).
Influence on Proliferation of Human Hepatic Stellate Cells KN-93 has been found to inhibit the proliferation of human hepatic stellate cells, affecting the expression of cell cycle regulators p53 and p21. This highlights its potential application in liver-related research and possibly in the study of liver diseases (An et al., 2007).
Inhibition of Gastric Acid Secretion KN-93 inhibits gastric acid secretion from parietal cells, acting upon the acid-secreting machinery of gastric parietal cells. This effect is achieved without altering intracellular cyclic AMP and calcium levels, which could be of interest in gastrointestinal research (Mamiya et al., 1993).
- been shown to arrest various cell types in G1, affecting the biochemical nature of this G1 arrest point. Specifically, it influences the activation of cyclin-dependent kinase 4 (cdk4) in human diploid fibroblasts, offering insight into cell cycle regulation and potential implications in cancer research (Kahl & Means, 2004).
Binding to Ca2+/CaM KN-93 inhibits Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) activity by binding to Ca2+/CaM. This finding challenges the previous belief that KN-93 directly inhibits CaMKII, suggesting broader implications for its use in studying Ca2+/CaM-dependent processes (Wong et al., 2019).
Thermodynamic Properties of Gaseous Phosphates Although not directly related to KN-93, research into the thermodynamic properties of gaseous lead phosphates contributes to the broader understanding of phosphate compounds. This research is relevant for understanding the behavior of various phosphate compounds under different conditions (Emelyanova et al., 2016).
Recovery of Nutrients from Wastewater Research on using potassium clinoptilolite impregnated with hydrated metal oxides for nutrient recovery from wastewater, including phosphates, provides insights into environmental applications of phosphate management. This approach could be relevant for understanding the environmental impact and recycling of phosphates (Guaya et al., 2016).
Safety And Hazards
KN-93 Phosphate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause respiratory irritation . It is suspected of causing genetic defects and damaging fertility or the unborn child .
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[[(E)-3-(4-chlorophenyl)prop-2-enyl]-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29ClN2O4S.H3O4P/c1-28(17-5-6-21-9-11-23(27)12-10-21)20-22-7-3-4-8-26(22)29(18-19-30)34(31,32)25-15-13-24(33-2)14-16-25;1-5(2,3)4/h3-16,30H,17-20H2,1-2H3;(H3,1,2,3,4)/b6-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKJTPOXLIILMB-IPZCTEOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=C(C=C1)Cl)CC2=CC=CC=C2N(CCO)S(=O)(=O)C3=CC=C(C=C3)OC.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN2O8PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
KN-93 Phosphate | |
CAS RN |
1188890-41-6 | |
| Record name | Benzenesulfonamide, N-[2-[[[(2E)-3-(4-chlorophenyl)-2-propen-1-yl]methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxy-, phosphate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188890-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



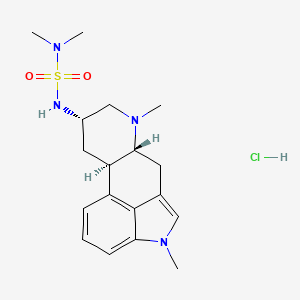
![sodium;9-[(4aR,6R,7R,7aR)-7-methoxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-8-(4-chlorophenyl)sulfanylpurin-6-amine;hydrate](/img/structure/B1662292.png)
![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B1662293.png)
![Ethyl 17-methoxy-6-methyl-12-oxa-1,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14(19),15,17-heptaene-5-carboxylate](/img/structure/B1662294.png)
![7-Methyl-6,7,8,9,14,15-hexahydro-5H-benz[d]indolo[2,3-g]azecine](/img/structure/B1662297.png)

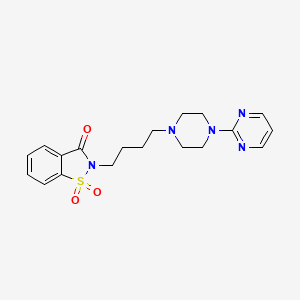
![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1-pyrimidinyl]methyl]benzoic acid](/img/structure/B1662302.png)
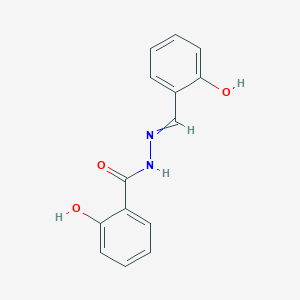
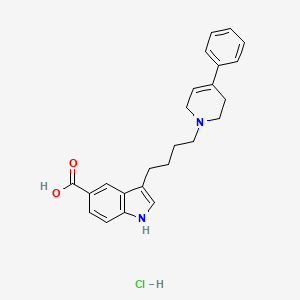
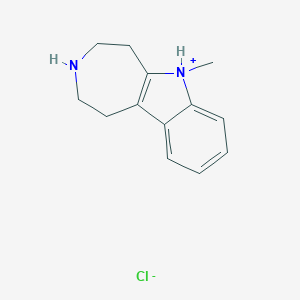
![2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride](/img/structure/B1662311.png)
![(3aS,6S,6aS)-3-Oxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-6-carboxylic acid](/img/structure/B1662312.png)
